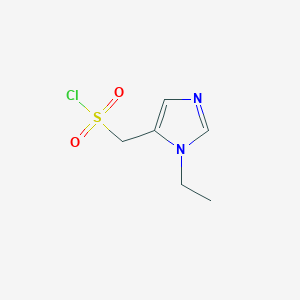

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17721421

Molecular Formula: C6H9ClN2O2S

Molecular Weight: 208.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2O2S |

|---|---|

| Molecular Weight | 208.67 g/mol |

| IUPAC Name | (3-ethylimidazol-4-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C6H9ClN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |

| Standard InChI Key | LOWJAWVWXDOUJS-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

The molecular formula of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is C₆H₁₀ClN₂O₂S, with a molecular weight of 209.52 g/mol. The imidazole ring is substituted at the 1-position with an ethyl group (-C₂H₅) and at the 5-position with a methanesulfonyl chloride moiety (-CH₂SO₂Cl). This configuration introduces significant electrophilicity at the sulfur center, enabling nucleophilic substitution reactions .

Key Structural Features:

-

Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Ethyl Substituent: Enhances lipophilicity and steric bulk, influencing solubility and reactivity .

-

Methanesulfonyl Chloride Group: A strong electron-withdrawing group that activates the molecule for reactions with amines, alcohols, or thiols .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₂O₂S | Calculated |

| Molecular Weight | 209.52 g/mol | Calculated |

| Density | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely soluble in DCM, MeCN | Inferred |

Synthetic Pathways

Route 1: Sulfonylation of Imidazole Derivatives

-

Precursor Synthesis: Begin with 1-ethyl-1H-imidazole-5-methanol. React this intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base .

This method mirrors the sulfonylation steps used in synthesizing related oxazolidinone antibiotics .

Route 2: Functionalization of Chloromethyl Imidazoles

-

Chloromethyl Intermediate: Start with 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride . Treat this compound with sodium methanesulfinate in a polar aprotic solvent (e.g., DMF) to substitute the chloride with a sulfonate group, followed by chlorination with thionyl chloride (SOCl₂) .

Table 2: Comparison of Synthetic Yields for Analogous Compounds

| Compound | Yield (%) | Conditions | Source |

|---|---|---|---|

| (1-Methylimidazol-5-yl)methanesulfonyl chloride | 66 | MsCl, Et₃N, DCM, 0–25°C | |

| 5-(Chloromethyl)-1-ethylimidazole | 55 | SOCl₂, benzene, reflux |

Applications in Antibacterial Drug Development

Sulfonyl chloride derivatives of imidazole are pivotal in constructing hybrid antibiotics. For example:

-

Nitroimidazole Hybrids: Compounds like 4-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide exhibit potent activity against Helicobacter pylori (MIC: 8 µg/disc) . The sulfonyl group enhances membrane permeability and target binding.

-

Oxazolidinone Derivatives: Methanesulfonyl chloride is used to introduce sulfonamide linkages in linezolid analogs, which inhibit Gram-positive pathogens like MRSA .

Mechanism of Action:

The electrophilic sulfur in (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride reacts with bacterial enzyme nucleophiles (e.g., cysteine thiols), disrupting essential metabolic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume